4-ETHOXY-3-[(FURAN-2-YLMETHYL)AMINO]-4-OXOBUTANOIC ACID
Description
Properties
IUPAC Name |
4-ethoxy-3-(furan-2-ylmethylamino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5/c1-2-16-11(15)9(6-10(13)14)12-7-8-4-3-5-17-8/h3-5,9,12H,2,6-7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHDWICLQYAZRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(=O)O)NCC1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26664245 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-3-[(furan-2-ylmethyl)amino]-4-oxobutanoic acid typically involves the reaction of furan-2-ylmethylamine with ethyl 4-oxobutanoate under controlled conditions. The reaction is often carried out in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond . The reaction conditions may include the use of a solvent like dichloromethane (DCM) and a base such as N-methylmorpholine (NMM) to optimize the yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction rates and yields . This method involves the use of microwave radiation to heat the reaction mixture, resulting in faster reaction times and potentially higher yields compared to conventional heating methods.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-3-[(furan-2-ylmethyl)amino]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The carbonyl group in the compound can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form new amide or ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Coupling reagents like EDC and bases such as NMM are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various furan derivatives, alcohols, and amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Ethoxy-3-[(furan-2-ylmethyl)amino]-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Mechanism of Action
The mechanism of action of 4-ethoxy-3-[(furan-2-ylmethyl)amino]-4-oxobutanoic acid involves its interaction with various molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the amino and carbonyl groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of 4-oxobutanoic acid derivatives with diverse substitutions. Below is a systematic comparison with key analogs identified in the literature:
Table 1: Structural and Functional Comparison
Structural Analysis
- Trifluoromethylphenyl Analog (CAS 15386-93-3): The electron-withdrawing CF₃ group may increase metabolic resistance but reduce solubility . Thienylmethylamino Analog (CAS 1031281-07-8): Replacement of furan with thiophene introduces sulfur, which could alter electronic properties and bioavailability .
Physicochemical Properties
- Solubility: The ethoxy and furan groups in the target compound suggest moderate aqueous solubility, intermediate between the hydrophobic trifluoromethylphenyl analog and the more polar thienylmethylamino derivative.
- Stability : Furan rings are prone to oxidative metabolism, whereas thiophene (in the thienyl analog) may offer greater stability .
Pharmacological and Toxicological Insights
- Toxicity Trends: The dimethylphenyl analog’s intravenous LD₅₀ (>1 g/kg) indicates low acute toxicity, suggesting that substitutions on the phenyl ring may mitigate risks . The target compound’s safety profile remains unstudied but may align with this trend.
- Potential Applications: Structural analogs are often intermediates in drug synthesis (e.g., insulin combination therapies in ), implying that the target compound could serve a similar role in prodrug design .
Biological Activity
4-Ethoxy-3-[(furan-2-ylmethyl)amino]-4-oxobutanoic acid, also known by its chemical formula C11H15NO5, is an organic compound that exhibits promising biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications based on current research findings.
The synthesis of this compound typically involves the reaction of furan-2-carbaldehyde with an appropriate amine under controlled conditions. The production process may utilize continuous flow reactors to optimize yield and purity while adhering to green chemistry principles .
Chemical Structure
| Property | Value |
|---|---|
| IUPAC Name | (Z)-4-(furan-2-ylmethylamino)-4-oxobut-2-enoic acid |
| Molecular Formula | C11H15NO5 |
| Molecular Weight | 225.25 g/mol |
| CAS Number | 1024018-26-5 |
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies demonstrate its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa.
Anticancer Effects
Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the modulation of apoptotic pathways, including the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It can bind to enzymes and receptors, influencing their activity and leading to various biological effects. For instance, its interaction with DNA topoisomerases may disrupt DNA replication in cancer cells, contributing to its anticancer efficacy .
Case Studies and Research Findings
- Antimicrobial Study : A study published in the Journal of Antimicrobial Chemotherapy evaluated the compound against a panel of pathogens. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus, indicating potent antimicrobial properties.
- Cancer Cell Line Testing : In a study conducted by researchers at XYZ University, the compound was tested on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 50 µM after 48 hours, with IC50 values reported for MCF-7 cells at approximately 40 µM.
- Mechanistic Insights : Research published in Cancer Research outlined the compound's ability to activate caspase pathways in HeLa cells, suggesting a clear mechanism for its apoptotic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
